molecular formula C7H14O4S B8658483 Ethyl 2-(methylsulfonyl)butanoate

Ethyl 2-(methylsulfonyl)butanoate

Cat. No.: B8658483
M. Wt: 194.25 g/mol
InChI Key: RBCAYDVGXJUNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methylsulfonyl)butanoate (C₇H₁₄O₄S, molecular weight 210.25 g/mol) is an ester derivative featuring a methylsulfonyl (–SO₂CH₃) group at the β-position of the butanoate backbone. Methylsulfonyl groups are known to enhance electrophilicity and metabolic stability, making such compounds valuable in pharmaceutical intermediates or agrochemical synthesis .

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

ethyl 2-methylsulfonylbutanoate

InChI

InChI=1S/C7H14O4S/c1-4-6(12(3,9)10)7(8)11-5-2/h6H,4-5H2,1-3H3

InChI Key

RBCAYDVGXJUNLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Applications/Properties References
Ethyl 2-(methylsulfonyl)butanoate C₇H₁₄O₄S 210.25 –SO₂CH₃ at β-position Pharmaceutical intermediates Inferred
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate C₇H₁₃BrO₄S 273.14 –Br, –SO₂CH₃, –CH₃ Cross-coupling reactions
Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate C₉H₁₇NO₃S 219.30 –NHCOCH₃, –SCH₃ Bioactive intermediates
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.18 –CH(CH₂CH₃)COOEt Food flavoring (fruity aroma)
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 –OCH₃ on aromatic ring Antimicrobial preservatives

Research Findings and Trends

  • Sulfonyl vs. Sulfanyl Groups : Methylsulfonyl derivatives exhibit higher metabolic stability and electrophilicity compared to methylsulfanyl analogues, making them preferable in drug design .
  • Steric and Electronic Effects : Bromine or trifluoromethyl substituents enhance steric hindrance and electronic withdrawal, influencing reactivity in catalytic processes .
  • Aroma vs. Pharmaceutical Utility: Simple esters (e.g., ethyl 2-methylbutanoate) dominate flavor chemistry, while sulfonyl- or heterocyclic-containing esters are prioritized in medicinal chemistry .

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